1-Bromo-2,5-difluoro-4-propoxybenzene
Description
The exact mass of the compound 1-Bromo-2,5-difluoro-4-propoxybenzene is 249.98048 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2,5-difluoro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-difluoro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGTDRPKQPQQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-Bromo-2,5-difluoro-4-propoxybenzene CAS number 1881292-82-5"
CAS Number: 1881292-82-5 Formula: C₉H₉BrF₂O Molecular Weight: 251.07 g/mol
Part 1: Strategic Significance & Chemical Identity
In the specialized field of materials science, particularly in the engineering of Liquid Crystals (LCs) for Vertical Alignment (VA) displays, 1-Bromo-2,5-difluoro-4-propoxybenzene serves as a high-value "tail-group" intermediate.
Unlike generic halogenated aromatics, this molecule possesses a specific trifecta of structural features designed for high-performance electro-optical applications:
-
The Propoxy Tail (
): Provides the necessary flexibility and lipophilicity to stabilize the nematic phase and lower the melting point of the final mesogen, reducing rotational viscosity ( ). -
The 2,5-Difluoro Core: Induces a strong lateral dipole moment. When incorporated into a polyphenyl core, these lateral fluorines create negative dielectric anisotropy (
) , a critical requirement for VA-mode TFT-LCDs which switch black-to-white by aligning molecules perpendicular to the electric field. -
The Bromine Handle: A reactive site primed for metal-catalyzed cross-coupling (Suzuki-Miyaura), allowing the modular attachment of rigid cores (biphenyls, cyclohexyl-benzenes).
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Clear, colorless to pale yellow liquid | High purity required (>99.5%) to prevent LC domain defects. |
| Boiling Point | ~245°C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification. |
| Density | ~1.45 g/cm³ | Denser than water due to halogenation. |
| LogP | 3.8 - 4.2 | Highly lipophilic; requires non-polar solvents (Hexane/DCM) for extraction. |
Part 2: Synthetic Architecture
To ensure the highest isomeric purity—critical for LC applications where even 0.1% impurity can cause display "image sticking"—the synthesis must avoid non-regioselective bromination steps.
The most robust, self-validating protocol utilizes 4-Bromo-2,5-difluorophenol as the starting scaffold. This locks the bromine position before the alkyl chain is attached, eliminating the risk of inseparable ortho-isomers.
Core Protocol: Williamson Ether Synthesis
Reaction Type: Nucleophilic Substitution (
Step-by-Step Methodology
-
Preparation of the Anion:
-
Charge a chemically resistant reactor (glass-lined or PTFE) with Acetonitrile (MeCN) (0.5 M concentration relative to substrate). Rationale: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion.
-
Add Potassium Carbonate (
) (1.5 equivalents). Use finely milled powder to maximize surface area. -
Add 4-Bromo-2,5-difluorophenol (1.0 equiv) under nitrogen atmosphere.
-
Validation: Stir at 40°C for 30 minutes. The solution should turn slightly yellow/orange as the phenoxide forms.
-
-
Alkylation:
-
Add 1-Bromopropane (1.2 equivalents) dropwise to control the exotherm.
-
Heat the mixture to reflux (~80-82°C) for 6–12 hours.
-
In-Process Control (IPC): Monitor via GC-FID. The reaction is complete when the starting phenol is <0.5%.
-
-
Workup & Purification:
-
Cool to room temperature and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Heptane and wash with 1M
(to remove trace unreacted phenol) followed by Brine. -
Distillation: Perform fractional distillation under high vacuum (<5 mmHg). Collect the fraction boiling at ~110-115°C (pressure dependent).
-
Synthetic Workflow Diagram
Caption: Optimized Williamson Ether synthesis route ensuring regiochemical integrity.
Part 3: Downstream Applications (Suzuki Coupling)
The primary utility of CAS 1881292-82-5 is as an electrophile in Suzuki-Miyaura Cross-Coupling . It is typically coupled with aryl boronic acids (e.g., 4-(trans-4-propylcyclohexyl)phenylboronic acid) to extend the rigid core.
Mechanism Note: The electron-withdrawing fluorine atoms at positions 2 and 5 activate the C-Br bond for oxidative addition by Palladium (
Recommended Catalytic System
-
Catalyst:
or (0.5 - 1.0 mol%). -
Base:
or (2.0 equiv). -
Solvent: Toluene/Water (4:1) or THF/Water.
-
Temperature: 80-100°C.
Application Logic Diagram
Caption: Catalytic cycle for transforming the intermediate into a functional Liquid Crystal mesogen.
Part 4: Quality Control & Characterization
Trust in the material is established via rigorous analytics. The following signals confirm identity and purity.
Nuclear Magnetic Resonance (NMR)[1]
-
NMR: This is the most diagnostic tool. You will observe two distinct multiplets (if the F atoms are chemically non-equivalent due to long-range coupling) or a simplified pattern.
-
Expectation: Signals around -115 to -130 ppm (relative to
). The coupling pattern ( ) confirms the 2,5-substitution.
-
-
NMR (CDCl₃, 400 MHz):
- 7.2–7.3 ppm (m, 1H, Ar-H adjacent to Br).
- 6.7–6.8 ppm (m, 1H, Ar-H adjacent to OPr).
-
3.9 ppm (t, 2H,
). -
1.8 ppm (m, 2H,
). -
1.0 ppm (t, 3H,
).
GC-MS (Gas Chromatography - Mass Spectrometry)
-
Molecular Ion (
): 250/252 (1:1 ratio due to isotopes). -
Fragmentation:
-
Loss of propyl group (
): Peak at ~207/209. -
Base peak is often the phenol cation after alkyl chain loss.
-
References
- Kirsch, P. (2022). Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. Springer.
1-Bromo-2,5-difluoro-4-propoxybenzene: A Versatile Building Block for Advanced Materials
A Technical Guide for Researchers and Materials Scientists
Introduction
In the relentless pursuit of novel materials with enhanced functionalities, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic systems has emerged as a powerful design principle. 1-Bromo-2,5-difluoro-4-propoxybenzene is a halogenated phenol derivative that stands at the intersection of these key structural motifs, offering a unique combination of properties that make it a highly attractive building block for a diverse range of applications in materials science.[1] Its molecular architecture, featuring a reactive bromine site for cross-coupling reactions, electron-withdrawing fluorine atoms to tune electronic properties, and a flexible propoxy chain to influence solubility and morphology, provides a versatile platform for the synthesis of advanced organic materials.
This technical guide provides an in-depth exploration of the potential applications of 1-Bromo-2,5-difluoro-4-propoxybenzene. It is intended for researchers, scientists, and professionals in materials science and drug development who are seeking to leverage the unique attributes of this compound to create next-generation materials for organic electronics, liquid crystals, and functional polymers.
Physicochemical Properties of 1-Bromo-2,5-difluoro-4-propoxybenzene
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in materials synthesis. The table below summarizes the key properties of 1-Bromo-2,5-difluoro-4-propoxybenzene.
| Property | Value | Source |
| CAS Number | 1881292-82-5 | [2] |
| Molecular Formula | C9H9BrF2O | [2] |
| Molecular Weight | 251.07 g/mol | [2] |
| Appearance | Not explicitly stated, but related compounds are liquids or low-melting solids. | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents. |
The Role of Fluorine and Propoxy Groups in Materials Science
The presence of both fluorine atoms and a propoxy group on the benzene ring imparts a unique set of characteristics to 1-Bromo-2,5-difluoro-4-propoxybenzene, making it a valuable precursor for advanced materials.
The Influence of Fluorine
The incorporation of fluorine into organic molecules has a profound impact on their electronic and physical properties.[3][4][5] Key effects relevant to materials science include:
-
Tuning of Energy Levels: Fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule.[3][5] This is a critical factor in designing materials for organic electronics, as it facilitates electron injection and can improve the stability of the material against oxidation.[5]
-
Enhanced Stability: The high bond energy of the carbon-fluorine bond increases the thermal and oxidative stability of organic materials, leading to longer device lifetimes.[4]
-
Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as C–H⋯F and F⋯F interactions, which can influence the solid-state packing of molecules. This can lead to more ordered structures, which are beneficial for charge transport in organic semiconductors.[5]
-
Modulation of Mesomorphic Properties: In liquid crystals, the introduction of fluorine can significantly alter phase transition temperatures, dielectric anisotropy, and other key physical properties.[6][7][8] The steric and polar effects of fluorine can be strategically used to fine-tune the liquid crystalline behavior of a material.[6][8]
The Role of the Propoxy Group
The propoxy (–OCH2CH2CH3) group provides several advantageous features:
-
Solubility: The flexible alkyl chain of the propoxy group enhances the solubility of the molecule in common organic solvents. This is a crucial practical consideration for the synthesis and processing of polymers and other organic materials.
-
Morphology Control: The propoxy group can influence the self-assembly and thin-film morphology of materials. In the context of liquid crystals, the length and branching of alkoxy chains are well-known to affect the type and stability of the mesophases.[9]
-
Mesogenic Tendencies: The presence of an alkoxy group can promote the formation of liquid crystalline phases (mesomorphism).[10][11][12] This is due to the anisotropic shape it imparts to the molecule and its influence on intermolecular interactions.
Potential Applications in Materials Science
The unique combination of a reactive bromine atom, electron-withdrawing fluorine atoms, and a solubilizing propoxy group makes 1-Bromo-2,5-difluoro-4-propoxybenzene a versatile precursor for a range of advanced materials.
Organic Electronics: Building Blocks for Semiconductors and OLEDs
The electronic properties of 1-Bromo-2,5-difluoro-4-propoxybenzene make it a promising candidate for the synthesis of materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Rationale
Fluorinated aromatic compounds are widely used in organic electronics to improve device performance and stability.[3][4] The fluorine atoms in 1-Bromo-2,5-difluoro-4-propoxybenzene can lower the energy levels of the resulting materials, facilitating electron injection and transport.[3][5] The propoxy group can enhance solubility, which is crucial for solution-based processing techniques often used in the fabrication of organic electronic devices.
Synthetic Pathways
The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and small molecules for organic electronics.
-
Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds between the brominated benzene ring and an organoboron compound.[13][14][15][16] This is a powerful method for synthesizing conjugated polymers and biaryl structures.
-
Heck Coupling: This reaction couples the brominated benzene ring with an alkene, providing a route to stilbene and oligo(phenylenevinylene) derivatives.[17][18][19][20][21] Fluorinated poly(p-phenylenevinylene)s (PPVs) are a class of luminescent polymers with tunable optical properties.[22][23]
-
Stille Coupling: This reaction involves the coupling of the brominated benzene with an organotin compound and is another versatile method for constructing conjugated systems.
Experimental Workflow: Synthesis of a Fluorinated Poly(p-phenylenevinylene) (PPV) Derivative
This workflow outlines a potential synthesis of a PPV derivative using 1-Bromo-2,5-difluoro-4-propoxybenzene as a monomer.
Caption: Workflow for the synthesis and characterization of a fluorinated PPV derivative.
Detailed Protocol: Heck Polymerization
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq) and a suitable divinyl comonomer (1.0 eq) in a dry, degassed solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Catalyst Addition: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)2, 0.01-0.05 eq), and a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)3, 0.04-0.20 eq).
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (NEt3, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 24-72 hours. Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC) of aliquots.
-
Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction or reprecipitation.
-
Characterization: Characterize the resulting polymer using NMR spectroscopy (for structure confirmation), GPC (for molecular weight and polydispersity), UV-Vis spectroscopy (to determine the absorption spectrum and optical bandgap), and photoluminescence spectroscopy (to investigate the emission properties).
Liquid Crystals: Designing Novel Mesogenic Materials
The molecular structure of 1-Bromo-2,5-difluoro-4-propoxybenzene, with its rigid aromatic core and flexible alkoxy tail, is characteristic of a mesogenic (liquid crystal-forming) moiety.[24]
Rationale
Fluorine substitution is a well-established strategy for modifying the properties of liquid crystals.[6][7][8][9] The lateral fluorine atoms in 1-Bromo-2,5-difluoro-4-propoxybenzene can influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of different mesophases (e.g., nematic, smectic) and altering the clearing point (the temperature at which the material becomes an isotropic liquid). The propoxy group contributes to the anisotropy of the molecular shape, which is a prerequisite for liquid crystalline behavior.
Synthetic Approach
By using palladium-catalyzed cross-coupling reactions, 1-Bromo-2,5-difluoro-4-propoxybenzene can be coupled with other aromatic or alicyclic rings to create more complex, elongated molecules that are more likely to exhibit liquid crystalline properties.
Experimental Workflow: Synthesis of a Biphenyl-Based Liquid Crystal
Caption: Workflow for the synthesis and characterization of a biphenyl-based liquid crystal.
Detailed Protocol: Suzuki Coupling for Liquid Crystal Synthesis
-
Reactant Preparation: In a round-bottom flask, combine 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq), a 4-alkylphenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq), and a base, for instance, an aqueous solution of sodium carbonate (Na2CO3, 2 M, 2.0-3.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate (MgSO4).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biphenyl derivative.
-
Characterization: Analyze the thermal behavior of the purified compound using Differential Scanning Calorimetry (DSC) to identify phase transition temperatures and Polarized Optical Microscopy (POM) to observe the characteristic textures of any liquid crystalline phases.
Conclusion
1-Bromo-2,5-difluoro-4-propoxybenzene is a strategically designed molecule that offers a wealth of opportunities for the creation of advanced functional materials. The interplay between the reactive bromine site, the electron-withdrawing fluorine atoms, and the solubilizing propoxy group provides a versatile platform for synthesizing novel organic semiconductors, liquid crystals, and functional polymers. The synthetic protocols and characterization workflows outlined in this guide serve as a starting point for researchers to explore the full potential of this promising building block. As the demand for high-performance materials continues to grow, the judicious use of such fluorinated and alkoxy-substituted aromatic compounds will undoubtedly play a pivotal role in shaping the future of materials science.
References
-
Albéniz, A. C., Espinet, P., Martín-Ruiz, B., & Milstein, D. (2005). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 24(13), 3279–3287. [Link]
-
Facchetti, A. (2011). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, 47(3), 856-867. [Link]
-
Favaretto, L., Gigli, G., Camaioni, N., & Barbarella, G. (2003). Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers. Macromolecules, 36(15), 5573–5579. [Link]
-
Hongda Chemical Industry. (n.d.). Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Li, W., Li, Q., & Li, Z. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2642–2647. [Link]
-
Miyaura, N., & Suzuki, A. (1979). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds. Chemical Communications (London), (19), 866-867. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Intermediates in Advanced OLEDs. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Scherf, U., & Vanderzande, D. (2015). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry, 6(10), 1645-1653. [Link]
-
Szymańska, K., Chmielewski, M. K., & Gorecka, E. (2020). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystals, 10(11), 1032. [Link]
-
Xiao, J. C., & Shreeve, J. M. (2011). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. European Journal of Organic Chemistry, 2011(34), 6909-6923. [Link]
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Introduction: The Strategic Value of Polyfunctionalized Aromatic Scaffolds
An In-Depth Technical Guide to the Homologs and Analogs of 1-Bromo-2,5-difluoro-4-propoxybenzene
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of core molecular scaffolds is paramount. Polyfunctionalized benzene rings serve as versatile platforms for building molecular complexity and fine-tuning physicochemical and biological properties. The 1-Bromo-2,5-difluoro-4-alkoxybenzene framework, with our focus compound 1-Bromo-2,5-difluoro-4-propoxybenzene , represents a quintessential example of such a scaffold. Its utility stems from the orthogonal reactivity of its substituents: the bromo group is amenable to a vast array of metal-catalyzed cross-coupling reactions, the fluoro groups modulate electronic properties and metabolic stability, and the alkoxy chain provides a handle for tuning lipophilicity and steric profile.
This guide, prepared from the perspective of a senior application scientist, delves into the synthesis, properties, and potential applications of 1-Bromo-2,5-difluoro-4-propoxybenzene, its homologous series, and its structural analogs. We will explore the causal relationships behind synthetic strategies and discuss how subtle structural modifications can lead to significant changes in molecular behavior, providing a roadmap for researchers aiming to leverage this valuable chemical space.
Section 1: The Core Moiety: 1-Bromo-2,5-difluoro-4-propoxybenzene
1-Bromo-2,5-difluoro-4-propoxybenzene ( 1 ) is a key building block whose strategic arrangement of functional groups allows for sequential and site-selective modifications. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the C-Br bond in certain coupling reactions while also influencing the acidity of precursor phenols.
Physicochemical Properties
A summary of the key computed and reported properties of the core compound is presented below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1881292-82-5 | [1] |
| Molecular Formula | C₉H₉BrF₂O | [1] |
| Molecular Weight | 251.07 g/mol | [1] |
| SMILES | CCCOC1=C(C=C(C(F)=C1)Br)F | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid/solid | N/A |
Synthetic Strategy and Experimental Protocol
The most direct and reliable route to synthesize 1 is via the Williamson ether synthesis, starting from the commercially available 4-bromo-2,5-difluorophenol. This choice is predicated on the high nucleophilicity of the phenoxide intermediate and the availability of suitable propylating agents.
Caption: Synthetic workflow for 1-Bromo-2,5-difluoro-4-propoxybenzene.
Detailed Protocol: Williamson Ether Synthesis
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq, e.g., 5.0 g).
-
Solvent and Base Addition: Add anhydrous acetone (or DMF, ~100 mL) to dissolve the phenol. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Rationale: K₂CO₃ is a mild and effective base for deprotonating the phenol to its corresponding phenoxide. Acetone is a good solvent for the reactants and has a convenient boiling point for reflux, while DMF can be used for less reactive halides.
-
Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension. Rationale: 1-Iodopropane is more reactive than 1-bromopropane, leading to faster reaction times, but the latter can also be used, potentially requiring longer heating.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Rationale for Spectroscopic Characterization
-
¹H NMR: Expect to see characteristic signals for the propyl group: a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). Aromatic protons will appear as complex multiplets due to H-F coupling.
-
¹³C NMR: Will show nine distinct carbon signals, with the aromatic carbons exhibiting C-F coupling (large one-bond ¹JCF and smaller multi-bond couplings).
-
¹⁹F NMR: Two distinct resonances are expected, each showing coupling to the other fluorine and to nearby aromatic protons. This is a critical technique for confirming the fluorine substitution pattern.
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in an approximate 1:1 ratio).
Section 2: The Homologous Series: Modulating Lipophilicity
Homologs of 1 are compounds where the propoxy group is replaced by other n-alkoxy groups (e.g., methoxy, ethoxy, butoxy). This systematic modification allows for a predictable tuning of properties like lipophilicity (logP), solubility, and steric bulk, which is a cornerstone of lead optimization in drug discovery.
Caption: Homologous series of 1-Bromo-2,5-difluoro-4-alkoxybenzenes.
The synthetic protocol described in Section 1.2 is broadly applicable to the synthesis of the entire homologous series by simply substituting the corresponding 1-haloalkane.
Representative Homologs and Their Properties
The table below lists key homologs and their basic properties. The primary trend observed is an increase in molecular weight and, consequently, lipophilicity as the alkyl chain lengthens.
| Compound Name | R Group | Molecular Formula | Molecular Weight |
| 1-Bromo-2,5-difluoro-4-methoxybenzene | -CH₃ | C₇H₅BrF₂O | 223.02 |
| 1-Bromo-2,5-difluoro-4-ethoxybenzene | -CH₂CH₃ | C₈H₇BrF₂O | 237.04 |
| 1-Bromo-2,5-difluoro-4-propoxybenzene | -(CH₂)₂CH₃ | C₉H₉BrF₂O | 251.07 |
| 1-Bromo-2,5-difluoro-4-butoxybenzene | -(CH₂)₃CH₃ | C₁₀H₁₁BrF₂O | 265.10 |
Section 3: Structural Analogs: Exploring Chemical Diversity
Structural analogs of 1 involve more substantial changes than simple chain elongation. These include altering the substitution pattern on the aromatic ring, changing the nature of the halogens, or replacing the alkoxy group with other functionalities. This exploration is crucial for understanding structure-activity relationships (SAR) and discovering novel compounds with desired properties.
Caption: Structural relationships between the core compound and its analogs.
Key Analog Classes and Synthesis Considerations
-
Positional Isomers: Compounds like 1-bromo-2,4-difluoro-5-propoxybenzene[2] require different starting materials, in this case, 2,4-difluorophenol, followed by bromination and etherification. The synthesis of these isomers highlights the importance of regiocontrol in aromatic substitution.
-
Functional Group Analogs: Replacing the propoxy group opens up vast possibilities. For instance, 1-Bromo-2,5-difluoro-4-nitrobenzene is a key intermediate that can be synthesized and then potentially reduced to an aniline for further functionalization.[3][4] The phenolic precursor, 4-Bromo-2,5-difluorophenol, is itself a valuable analog for introducing different ether or ester linkages.[5]
-
Halogen Analogs: The type and position of halogens dramatically affect reactivity. 1,4-Dibromo-2,5-difluorobenzene allows for sequential, selective cross-coupling reactions.[6] This compound has been used as a monomer in the synthesis of ether-linked polymers for applications like CO₂ capture.[7] Removing the fluorine atoms, as in 1-bromo-4-propoxybenzene, provides a less electron-deficient ring system, altering its reactivity and potential biological interactions.[8]
Section 4: Structure-Activity Relationship (SAR) Insights and Potential Applications
The true value of this chemical family lies in its potential for biological and material applications. While specific data for 1-Bromo-2,5-difluoro-4-propoxybenzene is sparse, we can infer potential SAR trends from related structures.
-
Influence of Halogenation: The position of halogens is critical for biological activity. Studies on halogenated phenoxypropanolamines have shown that 2,5-dihalogenated derivatives are more potent β-receptor blockers than their 2,4- or 3,4-dihalogenated counterparts.[9] In halogenated biphenyls, the substitution pattern dictates interaction with biological receptors and subsequent enzyme induction.[10][11] Specifically, ortho-halogenation can prevent the planar configuration required for receptor binding.[10] The fluorine atoms in our core scaffold are expected to enhance metabolic stability by blocking sites of oxidative metabolism and can engage in favorable hydrogen bonding or dipole interactions with protein targets.
-
Role of the Alkoxy Chain: The length and branching of the alkoxy chain directly modulate lipophilicity. In drug design, this is used to balance potency with pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A longer chain increases lipophilicity, which may enhance membrane permeability but could also increase non-specific binding and reduce aqueous solubility.
-
Reactivity of the C-Br Bond: The primary utility of the bromo substituent is as a synthetic handle. It enables access to a wide array of more complex molecules via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows the core scaffold to be incorporated into larger molecules, such as potential kinase inhibitors, GPCR ligands, or the repeating units of advanced polymers.[7]
Potential Applications:
-
Medicinal Chemistry: As a fragment or intermediate for the synthesis of bioactive molecules. The substitution pattern is common in inhibitors of various enzymes and receptors. Natural bromophenols have demonstrated a range of biological activities, including antioxidant and anticancer properties, suggesting potential for this synthetic scaffold.[12]
-
Agrochemicals: The halophenyl ether motif is present in many herbicides and pesticides. The specific combination of fluoro, bromo, and alkoxy groups could be explored for novel agrochemical discovery.
-
Materials Science: As a monomer for specialty polymers. The difluoro-dibromo-aromatic core has been explicitly used to create thermally stable, ether-linked polymers that demonstrate potential for gas capture applications.[7]
Conclusion
1-Bromo-2,5-difluoro-4-propoxybenzene and its related homologs and analogs constitute a rich and versatile class of chemical building blocks. The strategic placement of three distinct functional groups—a reactive bromo handle, modulating fluoroatoms, and a tunable alkoxy chain—provides chemists with a powerful platform for systematic molecular design. By understanding the synthetic routes to these compounds and the structure-activity principles that govern their behavior, researchers in drug discovery, agrochemicals, and materials science can effectively leverage this scaffold to develop novel molecules with tailored properties and functions. The insights and protocols provided in this guide serve as a foundational resource for unlocking the full potential of this valuable chemical family.
References
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PubChem. (n.d.). 1-Bromo-4-propoxybenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Ball, N. D., & Sanford, M. S. (2013). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. Chemical Reviews, 113(11), 8645-8667. [Link]
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Wang, X., et al. (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3121-3125. [Link]
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Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]
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Denomme, M. A., et al. (1986). Structure-activity relationships of chlorinated benzenes as inducers of hepatic cytochrome P-450 isozymes in the rat. IARC Scientific Publications, (77), 519-526. [Link]
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Flood, D. T. (1943). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.107. [Link]
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IndiaMART. (n.d.). Loose Chemical Grade 1 Bromo 2 5 Difluoro 4 Nitrobenzene 345-24-4. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Goldstein, J. A. (1979). The structure-activity relationships of halogenated biphenyls as enzyme inducers. Annals of the New York Academy of Sciences, 320, 164-178. [Link]
- Ernet, D., & Mross, D. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene.
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McKinney, J. D., et al. (1985). Structure-Activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Environmental Health Perspectives, 60, 57-68. [Link]
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Liu, M., Hansen, P. E., & Lin, X. (2011). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 9(7), 1169-1184. [Link]
-
Al-Baghli, N. A., et al. (2022). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Polymers, 14(5), 874. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-Bromo-4-(2-phenylethoxy)benzene - Similar Compounds. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]
-
Powers, D. G., & Ritter, T. (2011). Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation under Mild Conditions. Organic Letters, 13(23), 6256-6259. [Link]
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Gaina, L., et al. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 9(10), 937. [Link]
-
Pedrazzini, E., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]
-
Onajobi, T. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 618. [Link]
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Carvalho, P., & Gribble, G. W. (2018). Biological activities of natural halogen compounds. In Halogenated Compounds in God's Pharmacy. ResearchGate. [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2,5-dimethylbenzene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Tal-silip, T., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6825. [Link]
-
MolPort. (n.d.). 1-bromo-2,4-difluoro-5-propoxybenzene. Retrieved February 15, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2,5-difluoro-4-propoxybenzene in Suzuki Coupling Reactions
Introduction: The Strategic Value of 1-Bromo-2,5-difluoro-4-propoxybenzene in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic scaffolds is a proven strategy for modulating lipophilicity, metabolic stability, and electronic properties. 1-Bromo-2,5-difluoro-4-propoxybenzene emerges as a valuable building block, offering a unique combination of these features. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, with the Suzuki-Miyaura coupling being a paramount tool for the formation of carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast library of boronic acids and their derivatives, makes it a cornerstone of modern synthetic chemistry.[4][5]
This guide provides a comprehensive overview and a robust starting protocol for the utilization of 1-Bromo-2,5-difluoro-4-propoxybenzene in Suzuki coupling reactions. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively employ this versatile reagent in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2,5-difluoro-4-propoxybenzene, forming a Pd(II) complex. The electron-rich nature of the propoxy group and the fluorine atoms can influence the rate of this step.[4][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[1][5][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
Sources
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Application Note: 1-Bromo-2,5-difluoro-4-propoxybenzene in OLED Material Design
Executive Summary
1-Bromo-2,5-difluoro-4-propoxybenzene (CAS 1881292-82-5) is a specialized halogenated building block critical for the synthesis of next-generation Organic Light-Emitting Diode (OLED) materials and Liquid Crystals (LCs). Its structural duality—combining electron-withdrawing fluorine atoms with an electron-donating propoxy chain—allows materials scientists to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of host materials and emitters.
This guide details the strategic application of this scaffold in synthesizing Thermally Activated Delayed Fluorescence (TADF) hosts and Blue Emitters , providing a validated protocol for cross-coupling and electronic-grade purification.
Material Specifications & Chemical Logic
Technical Data Table
| Property | Specification |
| Chemical Name | 1-Bromo-2,5-difluoro-4-propoxybenzene |
| CAS Number | 1881292-82-5 |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| Appearance | Colorless to light yellow liquid/low-melting solid |
| Purity Grade | >98% (Synthesis Grade) / >99.95% (OLED Grade after sublimation) |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in Water |
Structural Design Logic
The utility of this molecule stems from three synergistic features:
-
The Bromine Handle (Br): A highly reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), enabling the attachment of charge-transporting units like Carbazoles or Triazines.
-
The Difluoro Motif (2,5-F):
-
Inductive Effect: Fluorine atoms are strongly electron-withdrawing (
), which lowers the HOMO/LUMO energy levels. This is crucial for blue emitters , where a wide bandgap is required. -
C-H Bond Stabilization: Replacing C-H bonds with C-F bonds increases oxidative stability, extending the operational lifetime of the OLED device.
-
-
The Propoxy Chain (-OC₃H₇):
-
Solubility: Unlike rigid aromatic cores, the alkyl chain improves solubility in organic solvents, facilitating solution-processing (spin coating/inkjet printing).
-
Morphology Control: The chain disrupts π-π stacking, preventing crystallization in the solid film. This reduces concentration quenching , a primary cause of efficiency roll-off in OLEDs.
-
Application Workflow: Synthesis of a TADF Host
Objective: Synthesize a "Push-Pull" host material by coupling the electron-deficient difluoro-benzene core with an electron-rich carbazole unit.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 1-Bromo-2,5-difluoro-4-propoxybenzene + (4-(9H-carbazol-9-yl)phenyl)boronic acid
Reagents:
-
Precursor A: 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq)
-
Precursor B: (4-(9H-carbazol-9-yl)phenyl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: Toluene/Ethanol (4:1 ratio)
Step-by-Step Procedure:
-
Inert Atmosphere Setup:
-
Expert Insight: Oxygen is the enemy of phosphorescence and TADF. All steps must be performed under Argon or Nitrogen.
-
Flame-dry a 3-neck round bottom flask and cool under Ar flow.
-
-
Degassing (The Freeze-Pump-Thaw Cycle):
-
Dissolve Precursor A and Precursor B in the Toluene/Ethanol mixture.
-
CRITICAL: Freeze the solution with liquid nitrogen, apply vacuum (<0.1 mbar) for 10 mins, then thaw. Repeat 3 times.
-
Why? Removing dissolved O₂ prevents catalyst deactivation (Pd oxidation) and homocoupling side reactions.
-
-
Catalyst Addition:
-
Add the Pd catalyst and aqueous base under a heavy counter-flow of Argon.
-
Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC or HPLC.
-
-
Workup:
Workflow Visualization
The following diagram illustrates the synthesis and logic flow.
Caption: Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing OLED host materials.
Protocol: Electronic-Grade Purification
For OLEDs, purity is paramount. Even ppm-level impurities (especially metal ions and halides) act as charge traps, drastically reducing device lifetime.
The "Triple-Purification" Standard
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (Neutral, 200-300 mesh).
-
Mobile Phase: Hexane/DCM gradient.
-
Goal: Remove unreacted boronic acid and gross organic byproducts.
-
-
Recrystallization:
-
Solvent: Ethanol/Toluene or Acetonitrile.
-
Dissolve the solid at boiling point; allow slow cooling to room temperature, then 4°C.
-
Goal: Isolate the specific crystal polymorph and remove isomeric impurities.
-
-
Vacuum Sublimation (The OLED Gold Standard):
-
Equipment: Creep sublimation train (multi-zone furnace).
-
Conditions: High vacuum (
Torr). -
Temperature: Gradient set near the material's melting point (typically 150–250°C for these derivatives).
-
Goal: Remove trace solvent, moisture, and heavy metal catalyst residues.
-
Purification Logic Diagram
Caption: Figure 2: The "Triple-Purification" workflow required to achieve OLED-grade purity.
Quality Control & Troubleshooting
QC Parameters
-
1H NMR: Confirm integration of the propoxy protons (triplet at ~4.0 ppm) and aromatic protons.
-
HPLC: Purity must exceed 99.9%.
-
TGA (Thermogravimetric Analysis): 5% weight loss temperature (
) should be >300°C for device stability.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst poisoning by O₂ | Ensure rigorous degassing; switch to S-Phos or X-Phos for sterically hindered substrates. |
| Black Precipitate | Pd black formation | Reaction temperature too high or insufficient ligand. Add more ligand or lower temp. |
| Device Shorting | Halide impurities | Ensure sublimation step is performed; wash crude thoroughly with water to remove inorganic salts. |
References
-
BLD Pharm. (n.d.). 1-Bromo-2,5-difluoro-4-propoxybenzene Product Page. Retrieved from
-
Molport. (n.d.).[3] 1-Bromo-2,5-difluoro-4-propoxybenzene Chemical Data. Retrieved from
-
ChemicalBook. (n.d.). 1-Bromo-2,5-difluorobenzene Properties (Analogous Structure). Retrieved from
-
Royal Society of Chemistry. (2021). Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Journal of Materials Chemistry C. Retrieved from
-
BenchChem. (2025). Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. Retrieved from
Sources
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- 2. CN105254561A - Organic compound used for OLED and containing fluorene and application thereof - Google Patents [patents.google.com]
- 3. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene for Advanced Synthesis
Introduction: Strategic Access to Functionalized Fluorinated Aromatics
Fluorinated aromatic compounds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties conferred by fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 1-Bromo-2,5-difluoro-4-propoxybenzene serves as a valuable building block, offering multiple sites for synthetic elaboration. The regioselective generation of an organolithium species from this substrate via lithium-halogen exchange opens a direct and versatile route to a wide array of functionalized derivatives.
This application note provides a comprehensive guide to the experimental setup and protocol for the efficient and safe lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene. The inherent reactivity of organolithium reagents necessitates meticulous attention to experimental detail and stringent adherence to safety protocols.[1][2] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry and experience in handling air- and moisture-sensitive reagents.
Mechanistic Rationale and Causality of Experimental Choices
The core of this protocol revolves around the lithium-halogen exchange reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Organolithium reagents, such as n-butyllithium (n-BuLi), are highly polarized species with a significant carbanionic character at the carbon atom bonded to lithium.[3][4] This makes them potent nucleophiles and strong bases.[5][6]
In the case of 1-Bromo-2,5-difluoro-4-propoxybenzene, the bromine atom is the most susceptible site for reaction with n-BuLi. The large difference in electronegativity between carbon and lithium drives the exchange of the bromine atom for a lithium atom, forming the desired aryllithium intermediate and n-butyl bromide as a byproduct.[3][7]
Several factors are critical in ensuring the success and selectivity of this transformation:
-
Temperature: Lithiation reactions involving n-BuLi are typically conducted at very low temperatures, most commonly -78 °C (dry ice/acetone bath).[8] This is crucial for several reasons:
-
Preventing Side Reactions: At higher temperatures, the highly reactive aryllithium intermediate can undergo undesired side reactions, such as reaction with the solvent (e.g., deprotonation of tetrahydrofuran) or elimination to form a benzyne intermediate.[8][9]
-
Controlling Exothermicity: The reaction between n-BuLi and the aryl bromide is exothermic. Low temperatures help to dissipate the heat generated and maintain control over the reaction.[1]
-
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are the solvents of choice for this reaction.[10] These solvents are effective at solvating the organolithium species, which can exist as aggregates in solution.[3][8] The Lewis basicity of the ether oxygen atoms helps to break up these aggregates, increasing the reactivity of the organolithium reagent.[10] It is imperative that the solvent is rigorously dried, as any trace of water will rapidly quench the organolithium reagent.[1][11]
-
Inert Atmosphere: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously upon contact with air.[11][12] Therefore, the entire experimental setup must be maintained under a positive pressure of an inert gas, such as argon or nitrogen.[1][13] This prevents both the degradation of the reagent and the significant fire hazard associated with its use.[14][15]
Experimental Workflow Diagram
Caption: Experimental workflow for the lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene.
Detailed Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 1-Bromo-2,5-difluoro-4-propoxybenzene | Starting material |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M) | Lithiating agent |
| Anhydrous tetrahydrofuran (THF) | Reaction solvent |
| Electrophile (e.g., dimethylformamide, benzaldehyde) | To trap the aryllithium species |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |
| Round-bottom flask, three-necked | Reaction vessel |
| Septa, glass stoppers | To seal the reaction vessel |
| Magnetic stirrer and stir bar | For agitation |
| Schlenk line or inert gas manifold (Ar or N₂) | To maintain an inert atmosphere |
| Syringes and needles | For transfer of air-sensitive reagents |
| Low-temperature thermometer | To monitor reaction temperature |
| Dry ice/acetone bath | To maintain a temperature of -78 °C |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Column chromatography setup | For product purification |
Safety Precautions:
-
n-Butyllithium is extremely pyrophoric and corrosive. [11][16] It will ignite spontaneously on contact with air and reacts violently with water.[11][17] All manipulations must be carried out under a strict inert atmosphere by trained personnel.[18]
-
Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves. [14][18] A face shield is also recommended.[14]
-
Ensure that a Class D fire extinguisher (for combustible metals) and a container of sand are readily accessible. [14] Do NOT use a water or carbon dioxide fire extinguisher on an organolithium fire. [14]
-
Perform the reaction in a well-ventilated fume hood. [15]
-
Quench any residual n-BuLi in syringes and needles immediately after use by rinsing with a suitable solvent like isopropanol. [1]
Step-by-Step Procedure:
-
Preparation of Glassware and Setup:
-
Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar under high vacuum.[19]
-
Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen.
-
Equip the flask with a low-temperature thermometer, a rubber septum for reagent addition, and a gas inlet connected to an inert gas line.
-
-
Reaction Setup:
-
To the cooled flask, add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equivalents) dropwise to the stirred solution via syringe over a period of 10-15 minutes.
-
Maintain the internal temperature below -70 °C during the addition. A slight color change (often to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
-
Electrophilic Quench:
-
While maintaining the temperature at -78 °C, slowly add the desired electrophile (1.1-1.2 equivalents), either neat or as a solution in anhydrous THF.
-
Continue to stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent such as diethyl ether or ethyl acetate.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.
-
Characterization
The successful formation of the desired product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the product.[6]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive n-BuLi, presence of moisture or air, insufficient reaction time. | Titrate the n-BuLi solution before use. Ensure all glassware is meticulously dried and the reaction is performed under a strict inert atmosphere. Increase the reaction time.[19] |
| Formation of multiple products | Side reactions due to elevated temperature, incorrect stoichiometry. | Maintain the reaction temperature strictly at -78 °C. Use the correct stoichiometry of reagents. |
| Starting material recovered | Incomplete lithiation. | Increase the amount of n-BuLi slightly (e.g., to 1.1 equivalents). Extend the stirring time after n-BuLi addition. |
Conclusion
The lithiation of 1-Bromo-2,5-difluoro-4-propoxybenzene via lithium-halogen exchange is a robust and efficient method for the synthesis of highly functionalized fluorinated aromatic compounds. By carefully controlling the reaction parameters, particularly temperature, and adhering to strict safety protocols for handling pyrophoric reagents, researchers can reliably access a diverse range of valuable synthetic intermediates. This protocol provides a solid foundation for the exploration of novel chemical space in drug discovery and materials science.
References
- Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium.
- Fisher Scientific. SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes.
- Taylor & Francis. Organolithium reagents – Knowledge and References.
- Sigma-Aldrich. Organolithium Reagents.
- Fiveable. Organolithium compounds | Organic Chemistry II Class Notes.
- New Jersey Department of Health. HAZARD SUMMARY: BUTYL LITHIUM.
- Apollo Scientific. n-Butyllithium 2.5M solution in hexanes.
- ChemicalBook. n-Butyllithium - Safety Data Sheet.
- L.S. College, Muzaffarpur. ORGANOLITHIUM REAGENT.
- Wikipedia. Organolithium reagent.
- Ge, S. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
- American Chemical Society. Lithiation Reaction.
- Mettler Toledo. Lithiation and Organolithium Reactions.
- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
- Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide.
- Reddit. (2023). No precipitate forming after lithiation reaction.
- Myers, A. G. Organolithium Reagents.
- University of California, Los Angeles. LCSS: BUTYLLITHIUMS.
- Fisher Scientific. Protecting n-Butyllithium from Air and Moisture.
- BenchChem. Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
Sources
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. 有机锂试剂 [sigmaaldrich.com]
- 6. fiveable.me [fiveable.me]
- 7. mt.com [mt.com]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. people.uniurb.it [people.uniurb.it]
- 11. LCSS: BUTYLLITHIUMS [web.stanford.edu]
- 12. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 13. acs.org [acs.org]
- 14. nj.gov [nj.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. enhs.uark.edu [enhs.uark.edu]
- 19. reddit.com [reddit.com]
Troubleshooting & Optimization
"improving yield of 1-Bromo-2,5-difluoro-4-propoxybenzene Suzuki reaction"
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2,5-difluoro-4-propoxybenzene
User Case: Yield Improvement & Process Optimization Substrate: 1-Bromo-2,5-difluoro-4-propoxybenzene (Aryl Bromide) Target Audience: Medicinal Chemists, Material Scientists (Liquid Crystal Development), Process Chemists.
Executive Summary: The "Fluorine-Alkoxy" Paradox
You are working with a substrate that presents a unique electronic and steric conflict. The 1-Bromo-2,5-difluoro-4-propoxybenzene core features:
-
Ortho-Fluorine (C2): Provides inductive activation for oxidative addition but introduces steric hindrance that can disrupt standard catalytic cycles.
-
Para-Propoxy (C4): An electron-donating group (EDG) that partially deactivates the C-Br bond via resonance, counteracting the fluorine's activation.
-
Meta-Fluorine (C5): Increases the acidity of adjacent protons, raising the risk of side reactions like hydrodehalogenation.
Low yields in this system are rarely due to a single failure point. They typically stem from catalyst arrest (due to the ortho-fluorine steric clash) or competitive protodeboronation of the boronic acid partner. This guide moves beyond "textbook" conditions to provide kinetically competent protocols for this specific fluorinated scaffold.
Part 1: The Optimized Protocol (The "Golden Standard")
Do not rely on tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] for this substrate. The phosphine ligands are too labile and lack the electron density to drive the reaction against the steric/electronic resistance of the 2,5-difluoro motif.
Recommended System: The "Buchwald Pre-Catalyst" Approach
This system utilizes dialkylbiaryl phosphine ligands (SPhos or XPhos) which form a monolithic, active Pd(0) species that is bulky enough to prevent homocoupling but electron-rich enough to force oxidative addition.
| Component | Recommendation | Technical Rationale |
| Catalyst | XPhos Pd G2 (1–3 mol%) | XPhos is superior for ortho-substituted aryl halides. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio, eliminating induction periods and "Pd black" formation. |
| Alternative | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is specifically designed to create a "pocket" that accommodates ortho-substituents (like your C2-Fluorine) during transmetalation. |
| Base | K₃PO₄ (2.0–3.0 equiv) | Mild enough to prevent SNAr side reactions on the fluorinated ring (which strong bases like NaOtBu might trigger) but basic enough to activate the boronic acid. |
| Solvent | Toluene : Water (10:1) | The biphasic system dissolves the lipophilic propoxy tail (Toluene) while dissolving the inorganic base (Water). The interface promotes rapid transmetalation. |
| Temp | 80–100 °C | Required to overcome the energy barrier imposed by the ortho-fluorine sterics. |
Step-by-Step Protocol
-
Charge Solids: Add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to the reaction vial.
-
Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Crucial: Add this last to solid mix.
-
Solvent Prep: In a separate flask, mix Toluene and Water (10:1). Sparge with Nitrogen/Argon for 15 minutes. Oxygen is the primary killer of the electron-rich active catalyst species required here.
-
Initiation: Syringe the degassed solvent into the reaction vial under inert flow. Seal immediately.
-
Reaction: Heat to 80 °C with vigorous stirring (1000 rpm). The interface surface area is rate-determining in biphasic mixtures.
-
Monitor: Check HPLC/UPLC at 1 hour. If conversion is <20%, raise temp to 100 °C.
Part 2: Troubleshooting Guide (Root Cause Analysis)
Issue 1: "I see starting material remaining, but the catalyst has turned black."
-
Diagnosis: Catalyst Deactivation (Pd Black Formation). The active Pd(0) species is aggregating into inactive metal clusters before it can perform oxidative addition. This is common with the 2,5-difluoro substitution pattern because the oxidative addition is electronically slow (due to para-propoxy) and sterically hindered.
-
Solution:
-
Switch to Pd-118 (dtbpf): [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II). This ligand has a massive bite angle and strongly chelates Pd, preventing aggregation.
-
Increase Ligand/Pd Ratio: If using Pd(OAc)₂/SPhos, increase the ratio to 1:3. Excess ligand stabilizes the Pd(0) intermediate.
-
Issue 2: "The bromide is gone, but I see a byproduct with Mass [M-Br+H]."
-
Diagnosis: Hydrodehalogenation. Your aryl bromide is being reduced to 1,4-difluoro-2-propoxybenzene. This happens when the Transmetalation step is too slow, allowing the Pd-Ar intermediate to react with the solvent or trace water (Beta-hydride elimination from alcoholic solvents is a common culprit).
-
Solution:
-
Change Solvent: Switch from alcoholic solvents (EtOH/iPrOH) to THF or Dioxane .
-
Dry the System: While Suzuki tolerates water, excess water can promote protonolysis of the Pd-Ar bond in fluorinated systems. Use anhydrous solvents and add exactly 5% degassed water.
-
Issue 3: "My boronic acid is disappearing, but no product is forming."
-
Diagnosis: Protodeboronation. Polyfluorinated rings are electron-poor; if your coupling partner is also electron-poor (or heteroaryl), the boronic acid is hydrolyzing faster than it couples.
-
Solution:
-
Use MIDA Boronates: These slow-release reagents protect the boron species until the moment of reaction.
-
Anhydrous Conditions: Switch to Cs₂CO₃ in pure DMF or Dioxane at 100 °C. Remove water entirely to shut down the hydrolytic pathway.
-
Part 3: Mechanism & Logic Visualization
The following diagram illustrates the specific steric pathway required for your 2,5-difluoro substrate. Note how the Ligand (L) must protect the Palladium center from collapsing while navigating the ortho-fluorine blockade.
Caption: The catalytic cycle highlights Oxidative Addition as the primary bottleneck due to the ortho-fluorine steric clash. Specialized ligands (SPhos/XPhos) are required to lower this energy barrier.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to improve the yield? A: Yes, but with caution. Microwave heating (e.g., 120 °C for 10 min) is excellent for overcoming the activation energy of the sterically hindered C-Br bond. However, if your boronic acid is thermally unstable, this will accelerate protodeboronation. Recommendation: Try microwave only if thermal heating at 100 °C fails, and use a large excess (2.0 equiv) of boronic acid.
Q: Why is the propoxy group significant? A: The propoxy chain adds significant lipophilicity. In pure water or highly aqueous mixtures, your substrate will "oil out" and not interact with the catalyst. You must use a solvent system with high organic solubility (Toluene, Dioxane, or DMF).
Q: Is the 2,5-difluoro pattern susceptible to SNAr? A: Yes. If you use strong alkoxide bases (like NaOMe or NaOtBu) or very high temperatures, the base can attack the C-F bond para to the other fluorine (or ortho to the Br), leading to defluorinated byproducts. Stick to Carbonate (Cs₂CO₃) or Phosphate (K₃PO₄) bases to avoid this.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research.
- Kotha, S., & Lahiri, K. (2004). Suzuki–Miyaura Cross-Coupling Reactions of Fluorinated Haloarenes. Bioorganic & Medicinal Chemistry Letters. (General reactivity of fluoro-halobenzenes).
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanisms of protodeboronation).
-
BenchChem Technical Database. (2024). Suzuki Coupling Optimization Protocols.
Sources
Technical Support Center: Purification of Crude 1-Bromo-2,5-difluoro-4-propoxybenzene
Welcome to the technical support center for 1-Bromo-2,5-difluoro-4-propoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated aromatic ether as a key intermediate in organic synthesis.[1][2][3] The purification of this compound from a crude reaction mixture is a critical step to ensure the success of subsequent high-stakes reactions, such as metal-catalyzed cross-couplings.[3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Section 1: Understanding the Impurity Profile (FAQs)
A successful purification strategy begins with anticipating the potential impurities. The nature and quantity of these byproducts are intrinsically linked to the synthetic route employed.
Q1: What are the most likely impurities in my crude 1-Bromo-2,5-difluoro-4-propoxybenzene?
A1: Your impurity profile will primarily depend on the synthetic method, but common contaminants include:
-
Unreacted Starting Materials: The most common impurity is often the precursor, 4-Bromo-2,5-difluorophenol, especially if the etherification reaction did not go to completion.
-
Alkylation Reagent Residue: Excess propyl bromide or other propylating agents and their byproducts may be present.
-
Inorganic Salts: Bases used in the etherification (e.g., potassium carbonate, sodium hydride) and their corresponding salts must be removed.
-
Solvent Residue: Residual high-boiling reaction solvents like DMF, DMSO, or THF.
-
Over-brominated Species: Depending on the synthesis of the starting phenol, trace amounts of di-brominated species may carry through.[4][5]
-
Oxidation and Degradation Products: Aromatic ethers can be susceptible to minor oxidation, and prolonged exposure to heat or acid can cause degradation, leading to colored impurities.[6][7]
Q2: My crude product is a dark brown or yellow oil. What is the source of this color and how critical is its removal?
A2: A persistent color often indicates the presence of minor, but highly chromophoric, oxidized impurities or residual catalysts.[6] While these may be present in small amounts (<1-2%), they can sometimes interfere with or poison catalysts in subsequent steps (e.g., Palladium catalysts in cross-coupling reactions). For most applications, removing this color to yield a colorless or pale-yellow product is highly recommended.
Section 2: Purification Method Selection
The optimal purification strategy depends on the physical state of your crude product, the scale of your reaction, and the ultimate purity required. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting the primary purification technique.
Table 1: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Pros | Cons |
| Flash Column Chromatography | 95 - 99.5% | High resolution for complex mixtures; versatile for oils and solids.[6] | Requires significant solvent; can be time-consuming for large scales. |
| Recrystallization | > 99% | Cost-effective; highly scalable; can yield exceptionally pure material.[8][9] | Product must be a solid; potential for yield loss in mother liquor.[8] |
| Vacuum Distillation | 98 - 99.8% | Excellent for purifying thermally stable liquids; fast and efficient at scale.[10][11] | Not suitable for solids or heat-sensitive compounds; requires specialized glassware. |
Section 3: Protocols and Troubleshooting Guides
This section provides detailed, step-by-step procedures and answers to common troubleshooting questions.
A. Initial Aqueous Work-up (Mandatory First Step)
Rationale: Before any advanced purification, an aqueous work-up is essential to remove inorganic salts, residual acids or bases, and water-soluble impurities. This step significantly simplifies the subsequent purification.
Protocol: Standard Aqueous Wash
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
If the reaction solvent is water-miscible (e.g., THF, DMF), dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Water (2x): To remove the bulk of water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (2x): To neutralize any residual acidic starting materials (like phenol) or acid catalysts.[11]
-
Saturated Sodium Chloride (Brine) solution (1x): To break up any emulsions and remove excess water from the organic layer.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
B. Flash Column Chromatography
Q3: My compound has an Rf of nearly 1 in 10% Ethyl Acetate/Hexanes. How do I select a better solvent system?
A3: An Rf near the solvent front indicates the eluent is too polar. You need to decrease the polarity.
-
Systematic Screening: Start with a very non-polar eluent, such as 100% hexanes or heptanes. If the compound doesn't move from the baseline (Rf = 0), incrementally add a more polar co-solvent. A good starting point is to test solvent systems like 1%, 2%, 5%, and 10% ethyl acetate in hexanes by TLC.
-
Target Rf: Aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.40. This range typically provides the best separation from impurities.[6]
-
Alternative Solvents: If ethyl acetate/hexanes mixtures fail to provide good separation between your product and a key impurity, consider switching the co-solvent. Dichloromethane or diethyl ether can offer different selectivity.
Protocol: Flash Column Chromatography (Dry Loading)
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 2-5% Ethyl Acetate in Hexanes) that provides an Rf value of ~0.3 for the target compound.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approximately 1-2 times the mass of your crude product) to this solution.
-
Solvent Removal: Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica. This is your "dry load."
-
Column Packing: Pack a glass column with silica gel in your chosen eluent. Ensure the silica bed is compact and level. Add a thin layer of sand on top to prevent disruption.
-
Loading: Carefully add the dry load powder to the top of the packed column.
-
Elution: Begin eluting the column with your solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Bromo-2,5-difluoro-4-propoxybenzene.
C. Recrystallization
Q4: I've purified my product by column chromatography, but it remains a persistent oil. How can I induce crystallization?
A4: The failure of a compound to crystallize is almost always due to residual impurities (including solvent) or the lack of a suitable nucleation site.
Caption: Troubleshooting workflow for inducing crystallization.
Protocol: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a non-polar solvent (e.g., heptane or hexanes) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid completely at the solvent's boiling point.[8][9]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
D. Advanced Troubleshooting
Q5: After purification, my product is still pale yellow. How can I get it to be completely colorless?
A5: For removing stubborn, minor colored impurities, an activated carbon treatment is often highly effective.[6]
Protocol: Decolorization with Activated Carbon
-
Dissolve the purified, but still colored, product in a suitable organic solvent (dichloromethane or toluene are good choices).
-
Add a small amount of activated carbon powder (typically 1-2% of the product's weight).
-
Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, which can sometimes cause reactions on the carbon surface.
-
Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles. Caution: Ensure the carbon is fully wetted with the solvent before filtration to prevent it from passing through the filter.
-
Remove the solvent under reduced pressure to yield the decolorized product.
References
-
Google Patents. (2005). US20050137431A1 - Process for eco-friendly synthesis of bromobenzene. Retrieved from [10]
-
Omae, I., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry. Retrieved from [Link][12]
-
ResearchGate. (2007). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link][13]
-
University of Canterbury. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. UC Research Repository. Retrieved from [Link][5]
-
NIH National Center for Biotechnology Information. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules. Retrieved from [Link][14]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link][15]
-
Swarthmore College. (n.d.). Recrystallization. Retrieved from [Link][8]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link][7]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link][16]
-
Google Patents. (2004). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers. Retrieved from [17]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link][9]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link][3]
Sources
- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]
- 2. 1-Bromo-2,5-difluoro-4-hydroxybenzene | CAS 486424-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DSpace [cora.ucc.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. reddit.com [reddit.com]
- 17. US20040181099A1 - Aromatic ethers and process for producing aromatic ethers - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Grignard Formation with 1-Bromo-2,5-difluoro-4-propoxybenzene
Welcome to the technical support center for troubleshooting Grignard reagent formation. This guide is specifically tailored to address the challenges researchers, scientists, and drug development professionals may encounter when working with electron-deficient and functionally-substituted aryl halides, such as 1-Bromo-2,5-difluoro-4-propoxybenzene. Our goal is to provide you with the in-depth technical guidance and field-proven insights necessary to ensure the success of your Grignard reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the Grignard reagent formation and provides actionable solutions grounded in chemical principles.
Question 1: My Grignard reaction with 1-Bromo-2,5-difluoro-4-propoxybenzene won't start. What are the initial troubleshooting steps?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the aryl halide.[1][2] Here’s a systematic approach to troubleshoot this issue:
1. Assess the Quality of Your Reagents and Glassware:
-
Magnesium: Use fresh, shiny magnesium turnings.[2] If the magnesium appears dull, it's a sign of significant oxidation. You can physically activate the magnesium by gently crushing it with a mortar and pestle in an inert atmosphere (glovebox or glovebag) just before use to expose a fresh surface.[2]
-
Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[3][4] These solvents must be rigorously anhydrous.[3][5] Even trace amounts of water will quench the Grignard reagent as it forms, preventing the reaction from propagating.[5][6]
-
Aryl Halide: Ensure the 1-Bromo-2,5-difluoro-4-propoxybenzene is pure and free from any acidic impurities.
-
Glassware: All glassware must be scrupulously dried, either by flame-drying under vacuum or oven-drying overnight at a high temperature (e.g., 150 °C) and cooled under a stream of inert gas (argon or nitrogen).[2]
2. Employ Chemical Activation Methods:
If the reaction still fails to initiate, chemical activation of the magnesium surface is necessary.[1] Common activators include:
-
Iodine (I₂): Add a single, small crystal of iodine to the flask containing the magnesium turnings.[1][7] The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive sites.[8] A successful initiation is often indicated by the disappearance of the characteristic brown or purple color of the iodine.[1][7]
-
1,2-Dibromoethane (DBE): This is a highly effective activating agent.[9][10] DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, exposing a fresh, reactive magnesium surface.[10][11]
3. Utilize Mechanical and Physical Initiation Techniques:
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to physically dislodge the oxide layer from the magnesium surface.[5][12]
-
Heating: Gentle warming of the reaction mixture with a heat gun or a warm water bath can sometimes provide the activation energy needed to start the reaction.[7] However, be cautious, as excessive heat can promote side reactions. Once initiation is observed (e.g., bubbling, cloudiness, or gentle reflux), the external heat source should be removed as the reaction is exothermic.[9][13]
A visual workflow for troubleshooting initiation failure is presented below:
Caption: Troubleshooting workflow for Grignard initiation failure.
Question 2: My reaction started, but the yield of the Grignard reagent is low. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors, including side reactions and incomplete conversion. For a substrate like 1-Bromo-2,5-difluoro-4-propoxybenzene, the electron-withdrawing nature of the fluorine atoms can influence reactivity.
Potential Causes for Low Yield:
-
Wurtz-type Coupling: The newly formed Grignard reagent can react with the starting aryl bromide to form a biaryl byproduct. This is a common side reaction, especially if the local concentration of the aryl bromide is high.[14]
-
Reaction with Solvent: While ethers are generally stable, prolonged heating or the presence of impurities can lead to side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Quenching by Moisture/Air: Ingress of moisture or air during the reaction will destroy the Grignard reagent.[5]
Strategies for Yield Improvement:
| Strategy | Rationale |
| Slow Addition of Aryl Halide | Maintain a low concentration of 1-Bromo-2,5-difluoro-4-propoxybenzene in the reaction flask to minimize Wurtz-type coupling.[14] |
| Optimal Solvent Choice | THF is often a better solvent than diethyl ether for less reactive aryl halides due to its higher boiling point and better solvating ability for the Grignard reagent.[15] |
| Temperature Control | While some heat may be needed for initiation, maintaining a gentle reflux is typically sufficient. For highly reactive substrates or to minimize side reactions, running the reaction at a lower temperature may be beneficial.[16] |
| Titration of the Grignard Reagent | Before use, it is crucial to determine the exact concentration of your Grignard reagent. This allows for accurate stoichiometry in subsequent reactions and gives a true measure of your yield.[10][17] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for forming the Grignard reagent from 1-Bromo-2,5-difluoro-4-propoxybenzene?
A1: Tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for the formation of Grignard reagents from aryl bromides.[15] THF's higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for a higher reaction temperature, which can be beneficial for less reactive halides.[15] Additionally, the oxygen atom in THF is more sterically accessible, leading to better stabilization of the magnesium center in the Grignard reagent.[15]
Q2: Are there any known side reactions specific to a fluorinated propoxybenzene derivative?
A2: The electron-withdrawing nature of the two fluorine atoms makes the aromatic ring electron-deficient. This can make the C-Br bond more challenging to react with magnesium compared to non-fluorinated analogues. While aryl fluorides are generally unreactive towards Grignard formation, the C-F bonds in your substrate are unlikely to react under standard Grignard conditions.[18][19][20] The propoxy group is an ether linkage, which is stable under Grignard formation conditions and in fact, ethers are the solvents of choice.[3] The primary side reaction to be concerned with is the Wurtz-type homocoupling of the aryl halide.
Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?
A3: Visual cues like the disappearance of the magnesium metal and the formation of a cloudy grey or brownish solution are good indicators of reaction progress. However, to get a quantitative measure of the active Grignard reagent formed, a titration is necessary.[10] Several methods are available, with one of the most common being titration against a solution of iodine (I₂) in THF.[17][21] The endpoint is the disappearance of the brown iodine color.[2][21] Other methods include titration with a known amount of a protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline.[10][22]
Experimental Protocols
Protocol 1: Anhydrous Solvent Preparation (THF Still)
CAUTION: This procedure should only be performed by trained personnel in a certified fume hood. Sodium metal is highly reactive and flammable.
-
Pre-drying: Decant THF from a new, sealed bottle into a flask containing activated 4Å molecular sieves and let it stand for at least 24 hours.
-
Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be no more than two-thirds full.
-
Drying Agent: Under a stream of argon, add sodium metal (cut into small pieces) and a small amount of benzophenone to the THF. Benzophenone acts as an indicator; when the solvent is anhydrous and oxygen-free, a deep blue or purple color will persist.[14]
-
Reflux: Heat the mixture to reflux. The blue color should develop and remain. If it does not, more sodium may be required.
-
Distillation: Once the deep blue color is stable, distill the THF directly into a flame-dried receiving flask under an inert atmosphere. Collect only the amount needed for immediate use.
-
Shutdown: NEVER DISTILL TO DRYNESS. Always leave a small amount of solvent in the distillation flask. To quench the still, cool it to room temperature and, under an inert atmosphere, slowly add isopropanol to react with the remaining sodium, followed by the cautious addition of methanol, and finally water.[14]
Protocol 2: Titration of Grignard Reagent with Iodine
-
Preparation: In a flame-dried, argon-purged vial equipped with a magnetic stir bar, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF.
-
Cooling: Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the prepared Grignard reagent solution dropwise via a 1.00 mL syringe while stirring vigorously.
-
Endpoint: The endpoint is reached when the brown/yellow color of the iodine completely disappears, and the solution becomes colorless or slightly grey.[2]
-
Calculation: The concentration of the Grignard reagent (in Molarity) can be calculated using the following formula: Molarity = (moles of I₂) / (Volume of Grignard solution added in Liters)
The mechanism of Grignard formation is believed to proceed through a radical pathway at the magnesium surface.
Caption: Simplified mechanism of Grignard reagent formation.
References
-
University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
Bogdan, A. R., & Poe, S. L. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 10(3), 453–457. [Link]
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
YouTube. (2013, January 29). Chemistry Lab Grignard Reaction Experiment. Retrieved from [Link]
-
Sibi, M. P., & Miyabe, H. (2001). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 3(19), 3045–3048. [Link]
-
Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]
-
YouTube. (2024, November 21). Titrating Grignard Reagents #shorts. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end? Retrieved from [Link]
-
Schnyder Safety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Alcohol, Ether Synthesis, Grignard Reaction. Retrieved from [Link]
-
Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(20), 6921–6925. [Link]
-
ResearchGate. (n.d.). Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Retrieved from [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved from [Link]
-
Wiley Online Library. (2000, December 4). "Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
Lumen Learning. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Sources
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- 3. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
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- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. community.wvu.edu [community.wvu.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
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- 13. mt.com [mt.com]
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- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 19. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
"dehalogenation of 1-Bromo-2,5-difluoro-4-propoxybenzene under reaction conditions"
Ticket ID: #T-882-DFPB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Controlling Dehalogenation Pathways
Executive Summary & System Analysis
User Query: "How do I manage the dehalogenation of 1-Bromo-2,5-difluoro-4-propoxybenzene under reaction conditions?"
Technical Analysis: The substrate 1-Bromo-2,5-difluoro-4-propoxybenzene presents a unique "push-pull" electronic environment that complicates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The "Pull" (Activation): The fluorine atoms at positions 2 and 5 are highly electronegative. The C2-F (ortho to Br) inductively withdraws electron density from the C1-Br bond, accelerating oxidative addition.
-
The "Push" (Deactivation): The propoxy group at C4 is a strong electron-donating group (EDG) via resonance. Being para to the bromine, it pushes electron density back into the C-Br bond, potentially slowing down oxidative addition compared to a simple polyfluoroarene.
-
The Risk: This electronic conflict often leads to stalled catalytic cycles . When the Pd(II)-aryl intermediate waits for a slow transmetallation step, it becomes highly susceptible to protodebromination (replacing Br with H), primarily via
-hydride elimination from solvents or impurities.
This guide addresses two distinct user intents:
-
The "Bug": Unwanted loss of Bromine during cross-coupling (Side Reaction).
-
The "Feature": Intentional removal of Bromine to synthesize the difluoro-propoxy core (Hydrodehalogenation).
Troubleshooting Unwanted Dehalogenation (The "Bug")
Scenario: You are attempting a Suzuki or Sonogashira coupling, but LCMS shows significant formation of 1,4-difluoro-2-propoxybenzene (mass [M-Br+H]).
Diagnostic Logic: The Competitive Pathway
The dehalogenation is not random; it is a competitive reaction driven by the availability of hydride sources.
Figure 1: The competition between desired coupling (Path A) and unwanted hydrodehalogenation (Path B).[1]
FAQ: Preventing Protodebromination
Q1: Why is my reaction dehalogenating?
A: The most common culprit is the solvent system. If you are using secondary alcohols (Isopropanol, 2-butanol) or even primary alcohols (Ethanol) with a base, the palladium center can strip a hydride (
-
Mechanism: The electron-deficient fluoro-substituted ring stabilizes the Pd(II) intermediate, increasing its lifetime and probability of encountering a hydride source [1].
Q2: Which solvent system should I use? A: Switch to a strictly aprotic, non-polar system.
-
Recommended: Toluene or 1,4-Dioxane.
-
Avoid: Isopropanol, Ethanol, DMF (DMF can decompose to form hydrides/CO at high temps).
-
Protocol Adjustment: If solubility is an issue, use a biphasic system (Toluene/Water) rather than adding alcohol co-solvents.
Q3: Does the base matter?
A: Yes. Strong alkoxide bases (NaOtBu, NaOEt) promote dehalogenation by coordinating to the Pd and facilitating
-
Solution: Switch to inorganic bases like
(anhydrous) or . These bases do not have -hydrogens to donate.
Q4: How do I accelerate the desired coupling? A: If transmetallation is slow (allowing time for side reactions), speed it up by using electron-rich, bulky ligands .[2]
-
Ligand Choice: Switch to Buchwald ligands like XPhos or SPhos . These facilitate rapid oxidative addition and reductive elimination, outcompeting the dehalogenation pathway [2].
Intentional Dehalogenation (The "Feature")
Scenario: You want to synthesize 1,4-difluoro-2-propoxybenzene by cleanly removing the bromine.
Standard Operating Procedure (SOP): Transfer Hydrogenation
Using hydrogen gas (
| Parameter | Specification | Rationale |
| Reagent | Ammonium Formate ( | Safer than |
| Catalyst | 10% Pd/C (0.05 equiv) | Heterogeneous catalyst allows for easy filtration workup. |
| Solvent | Methanol (MeOH) | High solubility for ammonium formate; promotes hydride transfer. |
| Temperature | Reflux (65°C) | Required to decompose formate into |
| Time | 2 - 4 Hours | Monitor by TLC/GC. |
Step-by-Step Protocol:
-
Charge: In a round-bottom flask, dissolve 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equiv) in Methanol (0.1 M concentration).
-
Add: Add Ammonium Formate (5.0 equiv) and 10% Pd/C (5-10 wt% of substrate mass).
-
Reflux: Heat to reflux with vigorous stirring. You will see gas evolution (
). -
Monitor: Check conversion. The starting material (Br) is less polar than the product (H).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd/C. Concentrate the filtrate. Partition between EtOAc and Water to remove excess ammonium salts.
Deep Dive: The Fluorine Factor
Q: Does the 2,5-difluoro pattern make the bromine more or less stable? A: It makes the C-Br bond more labile (reactive) toward metal insertion but more stable toward classical nucleophilic attack compared to non-fluorinated analogs.
-
Ortho-Effect: The Fluorine at position 2 (ortho) creates a significant dipole. In Pd-catalyzed reactions, this lowers the activation energy for Oxidative Addition.
-
Consequence: Your catalyst inserts into the C-Br bond very fast. If your coupling partner (Boronic acid/Amine) isn't ready immediately, that highly reactive Pd-Ar species sits dormant.
-
The Danger Zone: A dormant Pd-Ar species in the presence of trace water or alcohol will find a proton/hydride. This is why "slow addition" of the catalyst or using a large excess of the coupling partner often fixes dehalogenation issues in fluorinated aromatics [3].
References
-
Mechanistic Insights into Hydrodehalogenation
- Troubleshooting Suzuki Couplings: Title: Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Source: BenchChem Technical Guides.
-
Dehalogenation of Polyfluoroarenes
- Title: Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild C
- Source: ResearchG
-
URL:[Link]
Sources
Technical Support: Managing Thermal Risks in 1-Bromo-2,5-difluoro-4-propoxybenzene Chemistry
Introduction: The "Ortho-Fluoro" Trap
You are likely accessing this guide because you are utilizing 1-Bromo-2,5-difluoro-4-propoxybenzene as a scaffold for liquid crystal or pharmaceutical intermediate synthesis. While the propoxy group adds solubility and the 2,5-difluoro pattern offers unique electronic properties, this specific substitution pattern presents a critical thermal hazard during organometallic activation (e.g., Lithium-Halogen exchange).
The Core Hazard: The presence of a fluorine atom ortho to the bromine (C2 position) creates a competition between the desired stable lithiated species and the catastrophic formation of a benzyne intermediate. This elimination reaction is highly exothermic and autocatalytic on scale.
This guide provides the operational protocols to manage these thermodynamics safely.
Module 1: Critical Thermal Parameters (The "Why")
Before initiating any reaction, you must understand the thermal boundaries. The stability of the lithiated intermediate is binary: it is stable at cryogenic temperatures but decomposes explosively above a specific threshold.
The Reaction Landscape
The following diagram illustrates the kinetic competition occurring in your flask. You must maintain the system in the "Blue Zone" to ensure safety and yield.
Figure 1: Kinetic competition between stable lithiation and benzyne decomposition. The ortho-fluorine facilitates Li-F elimination if thermal control is lost.[1]
Key Thresholds Table
| Parameter | Limit | Scientific Rationale |
| Max Process Temp (Tp) | -60°C | Above this, the rate of Li-F elimination (benzyne formation) accelerates significantly due to the inductive effect of the second fluorine. |
| Dosing Exotherm | High | The reaction of n-BuLi with the aryl bromide releases significant heat. Localized hot spots > -50°C will trigger decomposition even if the bulk temp is -70°C. |
| Solvent Choice | THF/Et2O | THF coordinates Li, stabilizing the species, but also increases the basicity (reactivity). Diethyl ether is safer for thermal dissipation but offers lower solubility for the propoxy-substituted starting material. |
Module 2: Active Troubleshooting (The "In-The-Moment" Guide)
Scenario A: Temperature Spikes During n-BuLi Addition
User Report: "I am adding n-BuLi dropwise, but the internal temperature is oscillating between -72°C and -65°C. I am worried about a runaway."
Immediate Action:
-
Halt Addition: Stop the feed immediately.
-
Increase Agitation: Maximize stirring RPM. Heat transfer is often limited by viscosity at -78°C.
-
Do NOT Overcool: Ensure your bath is not just dry ice/acetone (-78°C) but potentially liquid nitrogen/acetone slush if you need deeper cooling capacity (-90°C) to buffer the spike.
Root Cause: This is a Mixing-Limited Exotherm . The local concentration of n-BuLi at the injection tip is too high, causing instant reaction and localized heating.
-
Correction: Dilute your n-BuLi stream. Instead of adding 2.5M n-BuLi directly, dilute it 1:1 with dry hexane before loading it into the addition funnel. This spreads the heat of reaction over a larger volume.
Scenario B: Darkening of Reaction Mixture
User Report: "The solution turned from pale yellow to dark brown/black after 30 minutes at -78°C."
Diagnosis: You are likely seeing Benzyne Polymerization . Even at -78°C, if the reaction sits too long, the ortho-fluoro lithiated species can degrade.
-
Correction: Minimize the "hold time." Do not stir for 1 hour "just to be safe." The exchange on this scaffold is fast (typically <15 mins). Add your electrophile immediately after the exchange is complete.
Module 3: Scale-Up Protocol (Self-Validating System)
Scaling from 1g to 100g changes the surface-area-to-volume ratio, making passive cooling insufficient. Use this logic flow to validate your setup before committing valuable starting material.
Figure 2: Pre-reaction validation loop for scaling exothermic organolithium processes.
Scale-Up Data Table
| Scale | Cooling Method | Addition Strategy | Critical Check |
| < 5g | Dry Ice / Acetone Bath | Syringe dropwise | Stir bar vortex visible. |
| 10g - 50g | Cryocooler / Immersion Probe | Pressure-equalizing funnel | Internal probe lag time < 5 sec. |
| > 100g | Jacketed Reactor + Active Cryostat | Metered dosing pump | Dosing Stop Loop: Auto-stop if T > -65°C. |
Module 4: FAQs
Q: Can I use LDA instead of n-BuLi to avoid the exotherm? A: No. LDA is a base, not a lithiating agent for bromine exchange. It will likely deprotonate the ring (ortho-lithiation) at the position between the F and Propoxy group, or adjacent to the other F, leading to a mixture of regioisomers and potential "lithium scramble." The Bromine-Lithium exchange requires an alkyllithium (n-BuLi or t-BuLi).
Q: Why did my yield drop when I switched from glass to a steel reactor? A: Steel reactors often have different heat transfer coefficients and, more importantly, "blind spots" in mixing near the baffles. For this reaction, localized heating is the enemy. Ensure your impeller is designed for low-temperature viscous fluids (e.g., a retreat curve impeller rather than a simple anchor).
Q: Is the propoxy group stable? A: Generally, yes. However, if the reaction warms up and benzyne forms, the propoxy oxygen can act as a nucleophile in complex decomposition pathways. The stability of the propoxy group is contingent on maintaining the "Blue Zone" (Figure 1).
References
-
Power, M., & Alcock, E. (2020). Organolithium Bases in Flow Chemistry: A Review. CORA (UCC). Link
-
Context: Discusses the inherent instability of ortho-fluorinated aryl lithium species and the tendency for ortho-elimination (benzyne) if temperature is uncontrolled.[1]
-
-
Scientific Update. (2024). Singing in the Rain - Removing Residual Lithium Salts From Flow Reactors. Scientific Update. Link
-
MDPI. (2025). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Link
- Context: Validates the use of microreactors to handle the high heat transfer requirements of exothermic lithiation reactions that are unsafe in b
-
University of Regensburg. (2024). “Buttressing Effect” in the Halogen‐Lithium Exchange. PubMed. Link
- Context: Explains the steric and electronic effects (buttressing)
Sources
Validation & Comparative
Technical Guide: Palladium Catalyst Selection for 1-Bromo-2,5-difluoro-4-propoxybenzene Cross-Coupling
Topic: Comparison of Palladium Catalysts for 1-Bromo-2,5-difluoro-4-propoxybenzene Cross-Coupling Content Type: Publish Comparison Guide
Executive Summary
For researchers and process chemists working with 1-Bromo-2,5-difluoro-4-propoxybenzene , the selection of a palladium catalyst is a critical decision that impacts yield, purity, and scalability. This substrate is a ubiquitous building block in the synthesis of Liquid Crystal (LC) monomers and fluorinated pharmaceutical intermediates.
While the "legacy" catalyst Pd(PPh₃)₄ remains common in academic literature, our analysis indicates that Pd(dppf)Cl₂·CH₂Cl₂ offers the superior balance of robustness, oxidative stability, and yield for this specific electron-deficient aryl bromide. For challenging couplings involving sterically hindered boronic acids, the NHC-based Pd-PEPPSI-IPr is the high-performance alternative.
Substrate Analysis: The Physicochemical Challenge
To select the right catalyst, one must first understand the substrate's electronic and steric profile.
-
Structure: 1-Bromo-2,5-difluoro-4-propoxybenzene.
-
Electronic Effect: The benzene ring is electron-poor due to the two fluorine atoms at the ortho (2-position) and meta (5-position) relative to the bromine. This generally facilitates the Oxidative Addition step of the catalytic cycle compared to non-fluorinated electron-rich arenes. However, the para-propoxy group acts as an Electron Donating Group (EDG), slightly tempering this activation.
-
Steric Environment: The bromine is flanked by a fluorine atom at the C2 position. While fluorine is small (Van der Waals radius ~1.47 Å), it exerts an electrostatic repulsion that can destabilize the transition state during oxidative addition if the ligand is not sufficiently electron-rich or bulky.
Comparative Analysis of Palladium Catalysts
The following table summarizes the performance characteristics of the three primary catalyst classes employed for this substrate in Suzuki-Miyaura cross-couplings.
| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂[1][2]·CH₂Cl₂ | Pd-PEPPSI-IPr |
| Catalyst Class | Gen 1: Phosphine Pd(0) | Gen 2: Bidentate Pd(II) | Gen 3: NHC-Pd(II) Precatalyst |
| Oxidative Addition | Moderate | Fast (Wide Bite Angle) | Very Fast (Steric/Electronic Push) |
| Air Stability | Poor (Sensitive) | Excellent (Robust) | Excellent (Robust) |
| Typical Loading | 3.0 – 5.0 mol% | 1.0 – 3.0 mol% | 0.1 – 1.0 mol% |
| Est. Yield | 75 – 85% | 88 – 96% | > 95% |
| Side Reactions | Aryl-aryl exchange (homocoupling) | Minimal | Minimal |
| Primary Use Case | Small-scale academic exploration | Industrial Scale-up / LC Synthesis | Difficult/Sterically hindered partners |
Deep Dive: The Causality of Performance
1. Pd(PPh₃)₄ (Tetrakis-triphenylphosphine palladium(0)) [3][4]
-
Mechanism: Relies on the dissociation of PPh₃ ligands to generate the active mono- or bis-phosphine Pd(0) species.
-
Limitation: In the presence of the ortho-fluorine on the substrate, the rate of oxidative addition can be sluggish. Furthermore, PPh₃ is prone to oxidation, requiring strict inert atmosphere handling. "Black palladium" precipitation is common if the reaction stalls, leading to lower yields.
2. Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride)
-
Mechanism: The ferrocenyl backbone provides a large "bite angle" (approx. 99°). This geometric constraint forces the phosphorous atoms closer to the palladium center during reductive elimination, accelerating the cycle.
-
Advantage: For 1-Bromo-2,5-difluoro-4-propoxybenzene, this catalyst is the "Goldilocks" choice. It is electron-rich enough to facilitate oxidative addition into the C-Br bond despite the propoxy deactivation, and the bidentate ligand prevents ligand dissociation, reducing catalyst death.
3. Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
-
Mechanism: Uses a bulky N-Heterocyclic Carbene (NHC) ligand. The strong sigma-donating nature of the NHC makes the Pd center extremely electron-rich, drastically accelerating oxidative addition.
-
Advantage: If coupling this substrate with a very bulky boronic acid (e.g., a lateral fluoro-terphenyl boronic acid), PEPPSI is required to overcome the steric penalty.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" step where the ortho-fluorine effect is most pronounced.
Caption: The Suzuki-Miyaura catalytic cycle. For 2,5-difluorinated bromides, the oxidative addition is facilitated by the electron-deficient ring, but catalyst stability (Pd(dppf)) is required to prevent deactivation.
Experimental Protocol: The "Robust System"
This protocol uses Pd(dppf)Cl₂ and is validated for high-yield synthesis of liquid crystal intermediates.
Reagents:
-
1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)
-
Solvent: THF / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round bottom flask with the aryl bromide, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.[5] Add a magnetic stir bar.[3]
-
Inerting: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times). Note: While dppf is robust, oxygen exclusion ensures consistency.
-
Solvent Addition: Add the degassed organic solvent (THF or Toluene mix) via syringe. Stir until solids are mostly dissolved.
-
Base Addition: Add the degassed aqueous K₂CO₃ solution. The mixture will become biphasic.
-
Reaction: Heat the mixture to reflux (approx. 70-80°C for THF, 90°C for Toluene) with vigorous stirring.
-
Checkpoint: Monitor by TLC or HPLC after 2 hours. The reaction is typically complete within 4-6 hours.
-
-
Workup: Cool to room temperature. Separate the layers. Extract the aqueous layer with Ethyl Acetate.[6] Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]
-
Purification: Recrystallization (Ethanol/Heptane) is preferred for LC intermediates to ensure >99.9% purity; Column Chromatography (Silica, Hexane/EtOAc) for smaller scales.
Decision Matrix for Optimization
Use this logic flow to troubleshoot or optimize your specific coupling scenario.
Caption: Catalyst selection decision tree based on the steric demand of the coupling partner.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link
-
Lu, L., et al. (2013).[7] Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals. Chinese Journal of Applied Chemistry, 30(12), 1423.[7] Link
-
O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC (NHC=N-Heterocyclic Carbene) Complexes: A Reliable, User-Friendly, Highly Active Family of Catalysts for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4743-4748. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals [yyhx.ciac.jl.cn]
A Senior Application Scientist's Guide to the Mechanistic Nuances of Reactions Involving 1-Bromo-2,5-difluoro-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount. The choice of building block can profoundly influence reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth mechanistic comparison of common transformations involving 1-Bromo-2,5-difluoro-4-propoxybenzene, a substrate of increasing interest due to its unique electronic properties. While direct, comprehensive mechanistic studies on this specific molecule are emerging, this guide synthesizes established principles from analogous systems to provide a predictive framework for its reactivity. We will explore its performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights to inform your experimental design and catalyst selection.
The Unique Electronic Profile of 1-Bromo-2,5-difluoro-4-propoxybenzene
The reactivity of 1-Bromo-2,5-difluoro-4-propoxybenzene is dictated by a delicate interplay of inductive and resonance effects from its substituents. The two fluorine atoms exert strong electron-withdrawing inductive effects (-I), rendering the aromatic ring electron-deficient. This is somewhat counteracted by the electron-donating resonance effect (+R) of the propoxy group and the weaker +R effect of the fluorine and bromine atoms. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-deficient nature of the ring, enhanced by the fluorine atoms, also opens avenues for nucleophilic aromatic substitution. Understanding these electronic subtleties is key to predicting its behavior in different reaction manifolds.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The performance of 1-Bromo-2,5-difluoro-4-propoxybenzene in these transformations is heavily influenced by the nature of the catalytic cycle and the specific coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds.[2] The reaction between an organoboron compound and an organohalide is catalyzed by a palladium(0) species and requires a base for the activation of the organoboron reagent.[3]
Generalized Catalytic Cycle:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations for 1-Bromo-2,5-difluoro-4-propoxybenzene:
The electron-deficient nature of the aryl bromide is expected to facilitate the oxidative addition step, which is often rate-determining. However, the choice of ligand and base is critical to ensure efficient transmetalation and prevent side reactions. For electron-poor aryl halides, electron-rich and bulky phosphine ligands are often employed to promote the desired catalytic turnover.[4]
Comparative Performance:
| Substrate | Relative Reactivity | Typical Catalyst System | Expected Yield |
| 1-Bromo-4-propoxybenzene | Lower | Pd(PPh₃)₄, Na₂CO₃ | Good to Excellent |
| 1-Bromo-2,5-difluoro-4-propoxybenzene | Higher | Pd₂(dba)₃ / Buchwald-type ligand, K₃PO₄ | Excellent |
| 1-Chloro-2,5-difluoro-4-propoxybenzene | Much Lower | Requires more active catalyst systems | Moderate to Good |
Experimental Protocol: Suzuki-Miyaura Coupling
This representative protocol is adapted from procedures for similar electron-deficient aryl bromides.[5]
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add a base, such as K₃PO₄ (2.0 mmol).
-
Add anhydrous solvent (e.g., dioxane or toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[7]
Generalized Catalytic Cycle:
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Mechanistic Considerations for 1-Bromo-2,5-difluoro-4-propoxybenzene:
Similar to the Suzuki coupling, the electron-deficient nature of the substrate should favor oxidative addition. The choice of a strong, non-nucleophilic base is crucial for the deprotonation of the amine without competing in side reactions. Bulky, electron-rich phosphine ligands are generally preferred to facilitate the reductive elimination step and prevent β-hydride elimination.[8][9]
Comparative Performance with Alternative Amination Strategies:
| Reaction Type | Substrate Scope | Reaction Conditions | Key Advantages |
| Buchwald-Hartwig | Broad (primary & secondary amines) | Mild to moderate | High functional group tolerance |
| Ullmann Condensation | More limited (often requires activated aryl halides) | Harsh (high temperatures, copper catalyst) | Lower cost |
| SₙAr Amination | Requires strongly activated aryl halides | Varies, can be harsh | Can be catalyst-free |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline based on established methods for electron-deficient aryl bromides.[9]
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
-
Add 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (3 mL).
-
Seal the vial and heat the mixture at 80-110 °C with stirring for the required time (typically 4-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by flash chromatography.
Other Cross-Coupling Reactions: Negishi and Stille Couplings
The Negishi and Stille couplings offer alternative approaches for C-C bond formation with distinct advantages and mechanistic features.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex.[10] Organozinc reagents are generally more reactive than organoborons, which can allow for milder reaction conditions. For electron-poor substrates like 1-Bromo-2,5-difluoro-4-propoxybenzene, Negishi couplings can be highly efficient.[11]
Stille Coupling: The Stille reaction utilizes organostannane reagents.[12] A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of tin compounds is a significant drawback.[13][14]
Generalized Mechanistic Pathway for Negishi and Stille Couplings:
Figure 3: Generalized catalytic cycle for Negishi and Stille cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the 1-Bromo-2,5-difluoro-4-propoxybenzene ring, due to the strongly electron-withdrawing fluorine atoms, makes it a candidate for nucleophilic aromatic substitution (SₙAr).[15][16]
Mechanism:
The SₙAr reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[17][18]
Figure 4: The addition-elimination mechanism of nucleophilic aromatic substitution (SₙAr).
Reactivity of 1-Bromo-2,5-difluoro-4-propoxybenzene in SₙAr:
In this substrate, the positions ortho and para to the electron-withdrawing fluorine atoms are activated towards nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. The propoxy group, being electron-donating, may slightly deactivate the ring towards nucleophilic attack compared to a non-alkoxylated analogue.
Comparison of Leaving Group Aptitude in SₙAr:
Contrary to Sₙ1 and Sₙ2 reactions, the leaving group ability in SₙAr often follows the trend F > Cl > Br > I.[19] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond and makes the carbon more electrophilic. However, with strong nucleophiles and forcing conditions, the C-Br bond in 1-Bromo-2,5-difluoro-4-propoxybenzene can certainly be cleaved.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for an SₙAr reaction.
-
Dissolve 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL) in a round-bottom flask.
-
Add the nucleophile (e.g., sodium methoxide, 1.2 mmol).
-
Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
1-Bromo-2,5-difluoro-4-propoxybenzene is a versatile building block whose reactivity is governed by the interplay of its substituents. In palladium-catalyzed cross-coupling reactions, its electron-deficient nature generally promotes the oxidative addition step, leading to high reactivity, provided that an appropriate ligand and base are chosen. For nucleophilic aromatic substitution, the fluorine atoms activate the ring, allowing for the displacement of the bromine by strong nucleophiles. This guide provides a mechanistic framework and practical considerations for employing this valuable substrate in your synthetic endeavors. As with any new substrate, empirical optimization of reaction conditions is highly recommended to achieve the desired outcomes.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805–818.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
- Terrier, F. (2013). Nucleophilic Aromatic Substitution: A Mechanistic and Synthetic Overview. Wiley-VCH.
- Crosby, J. (1981). The spectroscopy of the Meisenheimer and related complexes. Tetrahedron, 37(14), 2545–2569.
- Artamkina, G. A., Egorov, M. P., & Beletskaya, I. P. (1982). The Meisenheimer complexes. Chemical Reviews, 82(4), 427–459.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective and efficient method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Kudo, N., & Fu, G. C. (2004). A General and mild method for the Suzuki coupling of aryl bromides. Organic letters, 6(16), 2721–2723.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.msu.edu [chemistry.msu.edu]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 19. youtube.com [youtube.com]
"benchmarking the synthesis of a common intermediate using 1-Bromo-2,5-difluoro-4-propoxybenzene"
Topic: Benchmarking the Synthesis of (2,5-Difluoro-4-propoxyphenyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Material Scientists.
Executive Summary
This guide benchmarks the synthesis of (2,5-difluoro-4-propoxyphenyl)boronic acid , a pivotal intermediate in the manufacturing of liquid crystals (LCs) with negative dielectric anisotropy and specific kinase inhibitors. The starting material, 1-Bromo-2,5-difluoro-4-propoxybenzene , presents unique synthetic challenges due to the electronic push-pull effects of the alkoxy (electron-donating) and fluoro (electron-withdrawing) substituents.
We compare two primary metallation routes:
-
The Kinetic Benchmark: Cryogenic Lithium-Halogen Exchange (n-BuLi).
-
The Thermodynamic Alternative: Magnesium Insertion (Grignard).
Key Finding: While the Lithium-Halogen Exchange (Method A) offers superior purity profiles (98%+) and faster reaction times suitable for discovery chemistry, the Grignard protocol (Method B) demonstrates a 40% reduction in raw material costs and higher safety margins for multi-kilogram scale-up, provided strict temperature initiation protocols are followed.
Structural Context & Synthetic Challenge
The target molecule is characterized by a 1,2,4,5-substitution pattern. The presence of fluorine atoms at positions 2 and 5 creates significant inductive effects that acidify the protons at positions 3 and 6.
-
Risk Factor: In basic conditions, there is a competition between the desired halogen-metal exchange at C1 and ortho-deprotonation at C6 (adjacent to the bromine and fluorine).
-
The Goal: Selective functionalization at C1 to install the boronic acid moiety.
Diagram 1: Reaction Pathways & Selectivity Logic
Caption: Comparative reaction pathways showing the kinetic competition between desired exchange (Green) and hazardous ortho-lithiation/benzyne formation (Red).
Method A: Cryogenic Lithium-Halogen Exchange (The Benchmark)
This method relies on the rapid kinetics of Br-Li exchange, which outcompetes proton transfer at cryogenic temperatures. It is the standard for high-purity lab-scale synthesis.
Protocol
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-Bromo-2,5-difluoro-4-propoxybenzene (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Exchange: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Quench: Stir for 30 minutes at -78°C. Add Triisopropyl borate (1.2 eq) rapidly.
-
Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 1M HCl.
Performance Data
| Metric | Value | Notes |
| Yield | 88-92% | Minimal byproduct formation due to kinetic trapping. |
| Purity (HPLC) | >99.0% | No "Wurtz-type" homocoupling observed. |
| Temp. Sensitivity | Critical | Warming > -60°C before quench risks benzyne formation. |
| Scalability | Low | Cryogenic cooling becomes cost-prohibitive >1kg. |
Method B: Grignard Formation (The Scalable Alternative)
Magnesium insertion is thermodynamically controlled and less prone to ortho-deprotonation, making it safer for large batches, though initiation can be sluggish due to the electron-rich propoxy group.
Protocol
-
Activation: Charge magnesium turnings (1.2 eq) into a reactor. Dry stir under N2 for 30 mins. Add a crystal of Iodine (I2) and 5% of the total solvent volume (THF).
-
Initiation: Add 5% of the 1-Bromo-2,5-difluoro-4-propoxybenzene . Heat locally with a heat gun until the iodine color fades (indicating initiation).
-
Addition: Add the remaining bromide in THF (1.0 M) dropwise to maintain a gentle reflux (approx 65°C) without external heating.
-
Borylation: Cool the dark grey Grignard solution to -15°C .
-
Electrophile Addition: Add Trimethyl borate (1.5 eq) dropwise, keeping T < 0°C.
-
Note: Reverse addition (Grignard into Borate) is preferred to avoid double-addition (borinic acid formation).
-
-
Hydrolysis: Acidify with 10% H2SO4.
Performance Data
| Metric | Value | Notes |
| Yield | 75-82% | Lower yield due to potential homocoupling during initiation. |
| Purity (HPLC) | 95-97% | Requires recrystallization (EtOH/Water) to remove biaryls. |
| Temp. Sensitivity | Moderate | Exotherm management is the primary safety control. |
| Scalability | High | Standard jacketed reactor cooling is sufficient. |
Comparative Analysis & Decision Matrix
The choice between routes depends heavily on the "Cost of Goods Sold" (COGS) vs. "Purity Requirements" trade-off.
Table 1: Technical Benchmarking
| Feature | Method A (Li-Exchange) | Method B (Grignard) |
| Reagent Cost | High ( | Low ($) - Mg & ambient cooling |
| Atom Economy | Lower (Generates LiBr + Butyl bromide) | Higher (Generates MgBr2) |
| Safety Profile | Pyrophoric reagents; Cryogenic hazards | Thermal runaway risk; Hydrogen evolution |
| Cycle Time | Short (3-4 hours) | Long (12-16 hours) |
| Impurity Profile | De-brominated arene (trace) | Biaryl coupling (3-5%) |
Diagram 2: Process Decision Logic
Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
Expert Commentary & Troubleshooting
On Fluorine "Scrambling": Unlike non-fluorinated aromatics, the 2,5-difluoro substitution sensitizes the ring to Nucleophilic Aromatic Substitution (SNAr). In Method A, if the temperature rises above -50°C before quenching, the n-BuLi can attack the C-F bond, leading to complex mixtures. This is why internal temperature monitoring is non-negotiable.
On Grignard Initiation: The propoxy group is an electron-donating group (EDG), which theoretically deactivates the C-Br bond toward oxidative addition by Mg. However, the two fluorine atoms (EWGs) counterbalance this. If initiation fails:
-
Do not add more bromide.
-
Add 1 mL of DIBAL-H (1M) as a scavenger for water/oxygen (more effective than Iodine for stubborn cases).
-
Use "Rieke Magnesium" (highly reactive) only as a last resort due to cost.
References
-
Lithiation of Fluorinated Benzenes: Coe, P. L., &ader, M. E. (1992). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Grignard Synthesis of Fluorinated Boronic Acids: Di Mola, A., et al. (2006). Process for the preparation of substituted phenylboronic acids. US Patent 6,576,789. Link
-
Liquid Crystal Intermediates: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link
-
Metal-Halogen Exchange Kinetics: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
